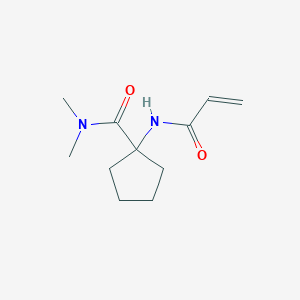

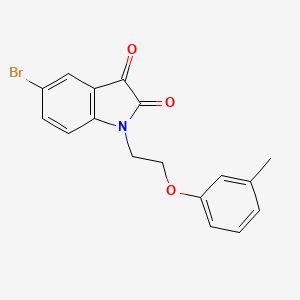

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

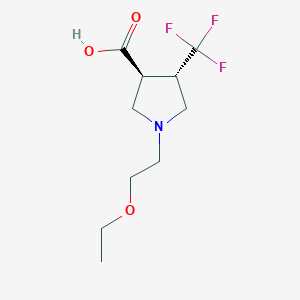

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea, also known as DPU-28, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Catalysis and Polymerization

Yttrium complexes involving similar pyrrolyl and phenyl substituents have been studied for their catalytic roles in polymerization processes. For instance, Matsuo et al. (2001) explored the selective formation of homoleptic and heteroleptic bis(N-aryliminomethyl)pyrrolyl yttrium complexes and their efficiency as initiators for ε-caprolactone polymerization. These complexes exhibit distinct coordination geometries and catalytic activities based on the bulkiness of the ligand, underlining the influence of molecular structure on catalytic performance (Matsuo, Mashima, & Tani, 2001).

Anticancer Agents

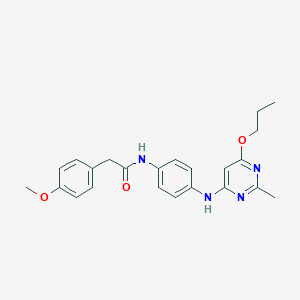

Compounds with urea derivatives, particularly those involving pyrrolyl and phenyl groups, have been evaluated for their anticancer properties. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and assessed their antiproliferative activity against several cancer cell lines. Their findings revealed significant inhibitory effects, highlighting the potential of such compounds as anticancer agents (Feng et al., 2020).

Chemical Synthesis and Reactivity

The synthesis and reactivity of heterocyclic ureas have been a subject of interest due to their utility in producing complex molecules. Corbin et al. (2001) discussed the synthesis of heterocyclic ureas and their unfolding into multiply hydrogen-bonded complexes, emphasizing the role of these compounds in self-assembly and molecular recognition processes (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Neuropharmacology

Although slightly tangential, studies on urea derivatives have also touched upon neuropharmacological aspects. For example, Wang et al. (2011) investigated the effects of a cannabinoid CB1 receptor allosteric antagonist, showcasing the influence of specific urea derivatives on neuronal excitability and receptor modulation (Wang, Horswill, Whalley, & Stephens, 2011).

Environmental and Analytical Chemistry

Katz and Strusz (1968) focused on the chromatographic determination of maloran and its metabolites in soils, indicating the relevance of urea derivatives in environmental chemistry and the analysis of herbicide degradation products (Katz & Strusz, 1968).

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-10-11-16(13-15(14)2)23(19-9-6-12-21-19)20(24)22-17-7-4-5-8-18(17)25-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDNJIXLVHNBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)

![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)

![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2751969.png)

![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)